Nembg
Overview
Description
It is a complex molecule composed of both organic and inorganic components, making it unique in its structure and properties. Nembg has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nembg involves the embedding of nanorods into a mesoporous bioactive glass matrix. This process typically requires the following steps:
Preparation of Nanorods: The nanorods are synthesized using a sol-gel method, where metal alkoxides are hydrolyzed and condensed to form a gel. The gel is then dried and calcined to obtain the nanorods.
Formation of Mesoporous Bioactive Glass: The mesoporous bioactive glass is prepared by mixing a silica precursor with a surfactant template. The mixture is then subjected to hydrothermal treatment, followed by calcination to remove the template and create the mesoporous structure.
Embedding Nanorods: The synthesized nanorods are embedded into the mesoporous bioactive glass matrix through a process of impregnation and subsequent drying and calcination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nembg undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons by this compound, leading to the formation of reduced products.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups of atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often conducted under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized nanorods, while reduction may produce reduced nanorods. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Nembg has a wide range of scientific research applications, including:
Chemistry: this compound is used as a catalyst in various chemical reactions due to its unique structure and properties.
Biology: In biological research, this compound is employed in drug delivery systems.
Industry: this compound is utilized in environmental applications, such as pollution management.
Mechanism of Action
The mechanism by which Nembg exerts its effects involves its unique structure and properties. The mesoporous bioactive glass matrix provides a large surface area for interactions with other molecules. The embedded nanorods can participate in various chemical reactions, enhancing the overall reactivity of the compound. Molecular targets and pathways involved in the action of this compound include:
Catalytic Sites: The nanorods act as catalytic sites, facilitating chemical reactions.
Drug Delivery: The mesoporous structure allows for the encapsulation and controlled release of drugs, targeting specific cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Nanoparticles Embedded in Mesoporous Silica: Similar to Nembg, these compounds involve the embedding of nanoparticles in a mesoporous silica matrix. they differ in the type of nanoparticles used and their specific applications.
Mesoporous Bioactive Glass: This compound is similar to this compound but does not contain embedded nanorods.
Uniqueness of this compound
This compound stands out due to its combination of nanorods and mesoporous bioactive glass. This unique structure provides enhanced reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO8/c14-5-6-9(17)10(18)11(19)12(21-6)20-4-3-13-7(15)1-2-8(13)16/h1-2,6,9-12,14,17-19H,3-5H2/t6-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTSDNHOTIYYIU-LTVFLDSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998498 | |
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77249-82-2 | |
Record name | N-Ethylmaleimide-beta-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077249822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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